![molecular formula C11H11N5O2 B171668 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid CAS No. 115782-10-0](/img/structure/B171668.png)
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, also known as DABA, is a chemical compound that has been widely studied for its potential applications in scientific research. DABA is a derivative of the amino acid, phenylalanine, and is commonly used as a building block for the synthesis of various peptides and proteins.
科学研究应用
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various peptides and proteins, including those used in drug discovery and development. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is also used as a fluorescent probe for the detection of DNA and RNA, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is not fully understood, but it is believed to be related to its ability to bind to and interact with various proteins and enzymes. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to bind to the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This interaction may inhibit the activity of the enzyme, leading to a decrease in the production of these important molecules.
生化和生理效应
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for the development of new antibiotics. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of various peptides and proteins, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
One of the main limitations of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its cost. The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is a complex process that requires several steps, making it a relatively expensive compound to produce. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. Additionally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a fluorescent probe for the detection of DNA and RNA in living cells. Finally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, or 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, is a chemical compound that has a wide range of potential applications in scientific research. Its versatility as a building block for the synthesis of various peptides and proteins, as well as its antimicrobial and antioxidant properties, make it a valuable tool for researchers. While there are limitations to its use, such as its cost and short half-life, there are many future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid that hold promise for the development of new therapies and treatments.
合成方法
The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid involves a series of chemical reactions that begin with the conversion of phenylalanine to 4-nitrophenylalanine. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas or sodium dithionite. The resulting compound is then reacted with 2,6-diaminopyrimidine to form 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. The final product is purified using various chromatography techniques.
属性
CAS 编号 |
115782-10-0 |
|---|---|
产品名称 |
4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid |
分子式 |
C11H11N5O2 |
分子量 |
245.24 g/mol |
IUPAC 名称 |
4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16) |
InChI 键 |
IQFWENCBWDXNGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
同义词 |
2,4-diamino-6-p-carboxyanilinopyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






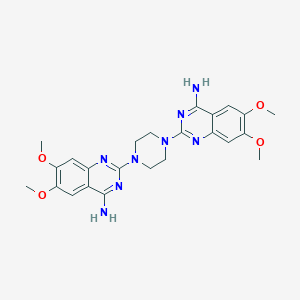

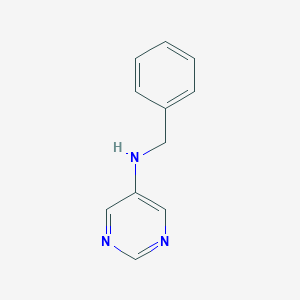
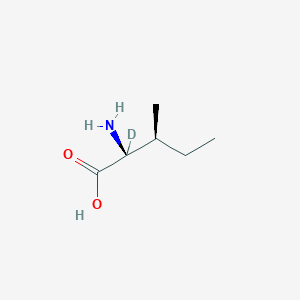

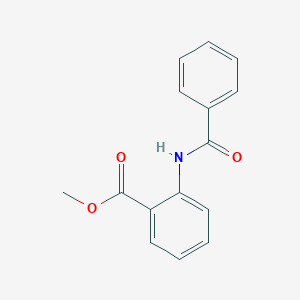

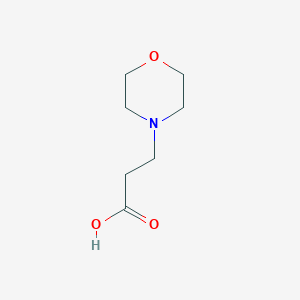
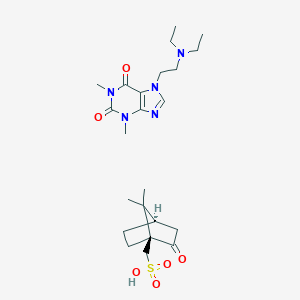

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)